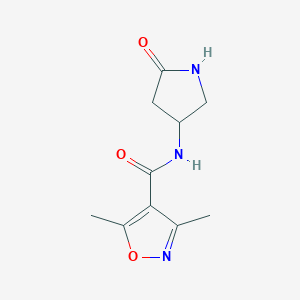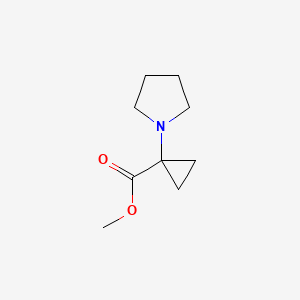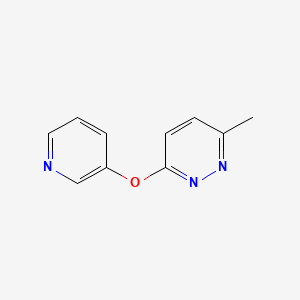![molecular formula C13H17NO3 B6432524 4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 96449-71-7](/img/structure/B6432524.png)
4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one, otherwise known as 4-HM-Pyrrolidin-2-one, is an organic compound with a wide range of potential applications in the fields of medicine, chemistry, and biotechnology. It is a cyclic amide that belongs to the pyrrolidone family of compounds and is composed of a hydroxymethyl group, a 3-methoxyphenylmethyl group, and a pyrrolidin-2-one ring. 4-HM-Pyrrolidin-2-one has been studied extensively in recent years due to its unique properties and potential applications in a variety of areas.
Aplicaciones Científicas De Investigación
4-HM-Pyrrolidin-2-one has a wide range of potential applications in scientific research. It has been used as a building block to synthesize a variety of compounds, including drugs and other biologically active molecules. It has also been used in the synthesis of polymers, which can be used for a variety of applications. Additionally, 4-HM-Pyrrolidin-2-one has been studied for its potential applications in the fields of medicine, biotechnology, and pharmaceuticals.
Mecanismo De Acción
Target of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with the gpr41 receptor .
Mode of Action
The related compound hmpa has been shown to activate the gpr41 receptor . This activation stimulates lipid metabolism pathways, which play a crucial role in obesity prevention and improvement of hepatic steatosis .
Biochemical Pathways
The related compound hmpa has been shown to stimulate lipid metabolism pathways via the activation of the gpr41 receptor .
Result of Action
The related compound hmpa has been shown to have beneficial effects such as anti-diabetic properties, anti-cancer activity, and cognitive function improvement .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-HM-Pyrrolidin-2-one in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low melting point, making it easier to handle in a laboratory setting. The main limitation of using 4-HM-Pyrrolidin-2-one in lab experiments is that the mechanism of action is not yet fully understood. Additionally, the compound has not been extensively studied in humans, so its effects in humans are not yet known.
Direcciones Futuras
The potential future directions for 4-HM-Pyrrolidin-2-one include further research into its mechanism of action and its potential applications in medicine, biotechnology, and pharmaceuticals. Additionally, further research could be done to explore its potential use in the synthesis of drugs and other biologically active molecules. Additionally, further research could be done to explore its potential use as an antimicrobial and antifungal agent. Finally, further research could be done to explore its potential use in the synthesis of polymers.
Métodos De Síntesis
4-HM-Pyrrolidin-2-one can be synthesized in a variety of ways. One method is through the reaction of 4-hydroxy-3-methoxybenzaldehyde and 2-pyrrolidinone in the presence of a base. This reaction produces the desired product in yields of up to 70%. Another method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and 2-pyrrolidinone in the presence of a catalytic amount of hydrochloric acid. This reaction produces the desired product in yields of up to 80%.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUYJRBWVYAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)

![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)


![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)
